molecular formula C6H15NO B1360365 3-(Propylamino)propan-1-ol CAS No. 38825-85-3

3-(Propylamino)propan-1-ol

Cat. No.: B1360365
CAS No.: 38825-85-3
M. Wt: 117.19 g/mol
InChI Key: VVBMMWYCAMYUSW-UHFFFAOYSA-N
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Description

3-(Propylamino)propan-1-ol is an organic compound with the molecular formula C6H15NO. It is a member of the class of propanolamines, characterized by a propane backbone with a hydroxy substituent at C-1 and a propylamino substituent at C-3. This compound is both a primary amine and a primary alcohol, making it versatile in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Propylamino)propan-1-ol involves the reaction of propionaldehyde with 3-aminopropan-1-ol in the presence of anhydrous magnesium sulfate as a drying agent. The reaction is typically carried out in methanol at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Propylamino)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate is commonly used for oxidizing the hydroxyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the compound.

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Propionaldehyde or propionic acid.

    Reduction: Propylamine or propanol.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

3-(Propylamino)propan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Propylamino)propan-1-ol involves its interaction with various molecular targets and pathways. As a primary amine and alcohol, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions can influence biological processes and chemical reactions, making it a valuable compound in research and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propylamino)propan-1-ol is unique due to its dual functionality as both a primary amine and a primary alcohol. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler amines or alcohols, making it a versatile compound in various applications .

Properties

IUPAC Name

3-(propylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-4-7-5-3-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBMMWYCAMYUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192096
Record name 1-Propanol, 3-(propylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38825-85-3
Record name 1-Propanol, 3-(propylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038825853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(propylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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